5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis details of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt are not directly reported, similar compounds and substrates are synthesized through carefully controlled chemical reactions, often involving halogenation and coupling reactions. These processes require precise conditions to ensure the successful addition of functional groups to the indole core and subsequent transformation into the desired glucuronide derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the spatial geometry of the molecule. These analyses reveal the presence of intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the molecular structure and influencing its reactivity and properties.

Chemical Reactions and Properties

Compounds similar to 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt participate in various chemical reactions, including those involved in their synthesis and applications. These reactions often exploit the reactivity of the indole nucleus and the functional groups attached to it. The presence of the glucuronide moiety, for instance, is crucial for the compound's role as a substrate in enzymatic reactions, leading to a color change that is essential for its diagnostic use.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The incorporation of halogen atoms and the cyclohexylammonium salt moiety influences these properties, affecting the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the specific arrangement of atoms and functional groups within the molecule. The bromo and chloro substituents on the indole ring, along with the glucuronide group, are key determinants of these properties. These features enable the compound to serve as a sensitive and specific substrate for the detection of beta-glucuronidase activity in microbiological assays.

Wissenschaftliche Forschungsanwendungen

Detection of GUS Expression in Plant Cells and Tissues

- Scientific Field : Plant Molecular Biology

- Application Summary : This compound is used to detect the expression of the GUS gene in plant cells and tissues .

- Methods of Application : The plant cells or tissues are treated with the compound, and if the GUS gene is expressed, it will cleave the compound to produce an intense blue precipitate .

- Results : The presence of the blue precipitate indicates the expression of the GUS gene .

Detection of Infections Caused by E. coli

- Scientific Field : Microbiology

- Application Summary : The compound is used to detect infections caused by E. coli .

- Methods of Application : The suspected infected sample is treated with the compound. If E. coli is present, it will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the presence of E. coli .

Detection of Bacterial Contamination in Food and Water Samples

- Scientific Field : Food and Water Safety

- Application Summary : The compound is used to detect bacterial contamination in food and water samples .

- Methods of Application : The food or water sample is treated with the compound. If bacteria are present, they will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates bacterial contamination .

Monitoring E. coli Contamination in Food

- Scientific Field : Food Safety

- Application Summary : This compound is used for monitoring E. coli contamination in food such as meat, dairy products, and shellfish .

- Methods of Application : The food samples are treated with the compound. If E. coli is present, it will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the presence of E. coli .

Detection of GUS Gene Expression in Plants

- Scientific Field : Plant Molecular Biology

- Application Summary : This compound is used for the detection of GUS gene expression in plants .

- Methods of Application : The plant samples are treated with the compound. If the GUS gene is expressed, it will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the expression of the GUS gene .

Monitoring Bacterial Contamination in Water

- Scientific Field : Water Safety

- Application Summary : This compound is used for monitoring bacterial contamination in water .

- Methods of Application : The water samples are treated with the compound. If bacteria are present, they will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the presence of bacteria .

Monitoring E. coli Contamination in Dairy Products

- Scientific Field : Food Safety

- Application Summary : This compound is used for monitoring E. coli contamination in dairy products .

- Methods of Application : The dairy product samples are treated with the compound. If E. coli is present, it will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the presence of E. coli .

Detection of GUS Gene Expression in Transgenic Plants

- Scientific Field : Plant Molecular Biology

- Application Summary : This compound is used for the detection of GUS gene expression in transgenic plants .

- Methods of Application : The transgenic plant samples are treated with the compound. If the GUS gene is expressed, it will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the expression of the GUS gene .

Monitoring Bacterial Contamination in Shellfish

- Scientific Field : Food Safety

- Application Summary : This compound is used for monitoring bacterial contamination in shellfish .

- Methods of Application : The shellfish samples are treated with the compound. If bacteria are present, they will cleave the compound to produce a blue precipitate .

- Results : The presence of the blue precipitate indicates the presence of bacteria .

Eigenschaften

IUPAC Name |

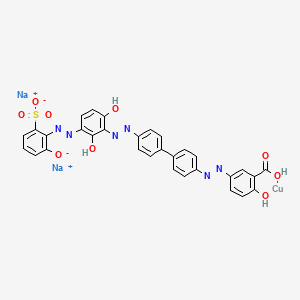

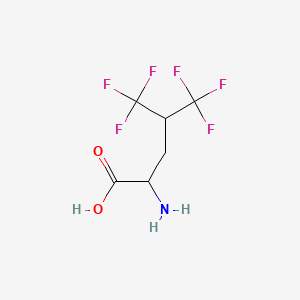

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

CAS RN |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)